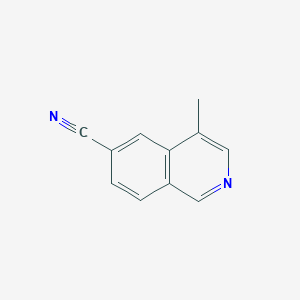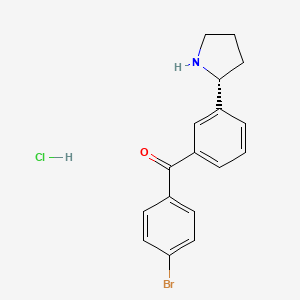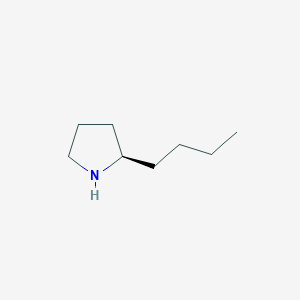
(R)-2-Butylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Butylpyrrolidine is a chiral pyrrolidine derivative with a butyl group attached to the second carbon atom in the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Butylpyrrolidine typically involves the enantioselective reduction of 2-butylpyrrolidin-2-one. One common method is the use of chiral catalysts to achieve the desired enantiomeric excess. For example, asymmetric hydrogenation using a chiral rhodium catalyst can be employed to obtain ®-2-Butylpyrrolidine with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Butylpyrrolidine may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and catalysts to ensure the efficient and cost-effective production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Butylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the butyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of ®-2-Butylpyrrolidine.
Aplicaciones Científicas De Investigación
®-2-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: ®-2-Butylpyrrolidine derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Butylpyrrolidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Butylpyrrolidine: The enantiomer of ®-2-Butylpyrrolidine, which has different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine: A similar compound with a methyl group instead of a butyl group.
2-Ethylpyrrolidine: A compound with an ethyl group in place of the butyl group.
Uniqueness
®-2-Butylpyrrolidine is unique due to its specific chiral configuration and the presence of the butyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
(2R)-2-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 |
Clave InChI |
CKHOSERPJPIUIL-MRVPVSSYSA-N |
SMILES isomérico |
CCCC[C@@H]1CCCN1 |
SMILES canónico |
CCCCC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


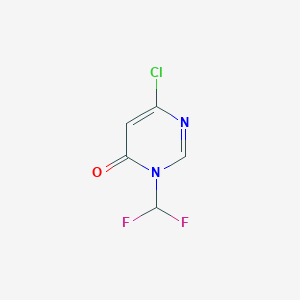
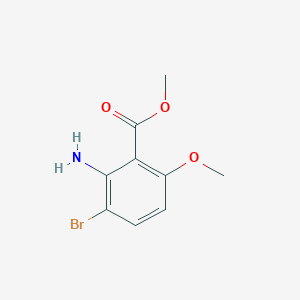
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)

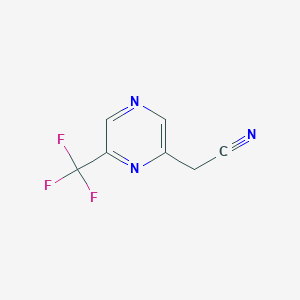
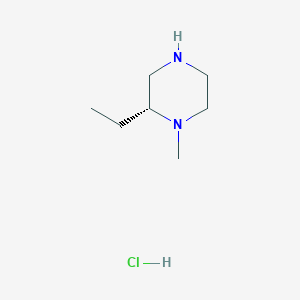
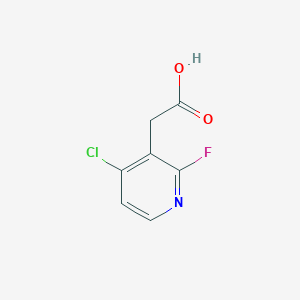
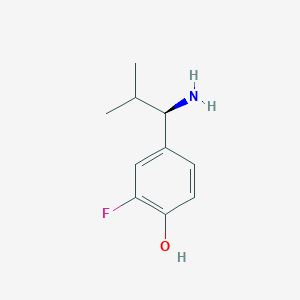
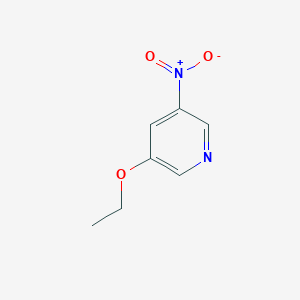
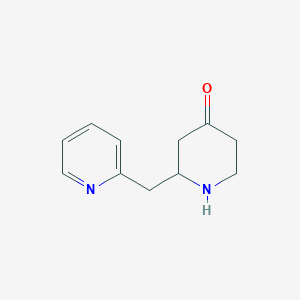
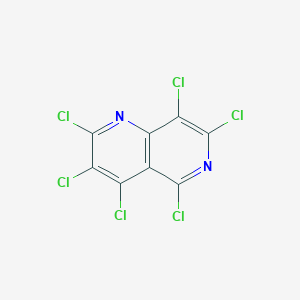
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
